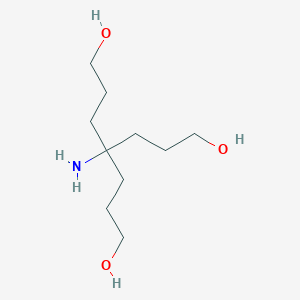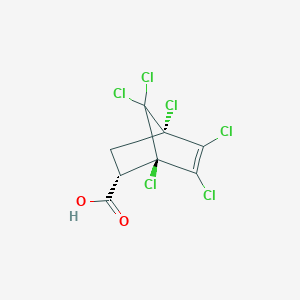
5-ニトロチオフェン-2-カルバルデヒド
概要
説明
5-Nitrothiophene-2-Carboxaldehyde is an organic compound with the molecular formula C5H3NO3S and a molecular weight of 157.15 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
科学的研究の応用
5-Nitrothiophene-2-Carboxaldehyde is used in various scientific research applications, including:
Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.
Medicine: It has applications in the development of antimicrobial agents and other pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
5-Nitrothiophene-2-Carboxaldehyde is primarily used in the synthesis of various novel oxime ether derivatives, which are known to be anti-protozoan agents
Mode of Action
It is known that the compound is used in the synthesis of 2,3-dihydro-2-(5-nitro-2-thienyl)quinazolin-4-(1h)-ones , which suggests that it may interact with its targets through the formation of these derivatives.
Biochemical Pathways
Given its use in the synthesis of anti-protozoan agents , it can be inferred that the compound may affect pathways related to protozoan survival and proliferation.
Result of Action
Given its role in the synthesis of anti-protozoan agents , it can be inferred that the compound may contribute to the inhibition of protozoan growth and survival.
Action Environment
It is worth noting that the compound is sensitive to air , which suggests that its stability and efficacy may be affected by exposure to air.
準備方法
Synthetic Routes and Reaction Conditions
5-Nitrothiophene-2-Carboxaldehyde can be synthesized through several methods. One common method involves the reaction of 5-nitrothiophen-2-ylmethylene diacetate with hydrochloric acid under reflux conditions at 65°C for 8 hours. The reaction mixture is then cooled, and the product is precipitated, filtered, and dried . Another method involves the use of methanol and n-hexane to purify the compound further .
Industrial Production Methods
Industrial production of 5-Nitrothiophene-2-Carboxaldehyde typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
化学反応の分析
Types of Reactions
5-Nitrothiophene-2-Carboxaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
Major products formed from these reactions include amino derivatives, oxidized products, and various substituted thiophene derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
類似化合物との比較
Similar Compounds
Similar compounds to 5-Nitrothiophene-2-Carboxaldehyde include:
- 5-Nitrothiophene-2-Aldehyde
- 5-Nitro-2-Thiophenecarboxaldehyde
- 2-Thiophenecarboxaldehyde, 5-nitro-
Uniqueness
5-Nitrothiophene-2-Carboxaldehyde is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its nitro group and aldehyde functionality make it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
特性
IUPAC Name |
5-nitrothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTSWZNXEKOLPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196437 | |
| Record name | 5-Nitrothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4521-33-9 | |
| Record name | 5-Nitro-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4521-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitrothiophene-2-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004521339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4521-33-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitrothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitrothiophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Nitrothiophene-2-carbaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB6CXG7SPH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-Nitrothiophene-2-Carboxaldehyde attractive for developing antiparasitic and antimicrobial agents?
A1: 5-Nitrothiophene-2-Carboxaldehyde serves as a versatile building block for synthesizing diverse derivatives, including hydrazones, semicarbazones, and Schiff bases. These derivatives have demonstrated notable activity against parasites like Plasmodium falciparum (malaria) [, ], Leishmania species (leishmaniasis) [, ], and Trypanosoma species (trypanosomiasis) [, , ], as well as against various bacterial strains [].
Q2: What is known about the structure-activity relationship (SAR) of 5-Nitrothiophene-2-Carboxaldehyde derivatives?
A2: Research suggests that modifications to the basic structure of 5-Nitrothiophene-2-Carboxaldehyde derivatives can significantly influence their biological activity. For instance, in a study evaluating anti-leishmanial activity, hydrazones derived from 5-Nitrothiophene-2-Carboxaldehyde (series 3) exhibited greater potency compared to those derived from thiophene-2-carboxaldehyde (series 1) or thiophene-3-carboxaldehyde (series 2) []. This highlights the importance of the nitro group and its position on the thiophene ring for enhancing activity. Similarly, variations in the substituents attached to the hydrazone, semicarbazone, or Schiff base moieties also contribute to differences in potency and selectivity against various parasites [, ].
Q3: How do researchers utilize computational chemistry to study 5-Nitrothiophene-2-Carboxaldehyde derivatives?
A3: Computational chemistry tools like molecular docking and Density Functional Theory (DFT) calculations are employed to understand the interactions of 5-Nitrothiophene-2-Carboxaldehyde derivatives with their biological targets. For example, molecular docking studies revealed that some derivatives exhibit high binding affinity to enoyl-ACP reductase, a key enzyme involved in bacterial fatty acid synthesis []. DFT calculations provide insights into the electronic structure, molecular geometry, and reactivity of these compounds, further aiding in the rational design of novel derivatives with improved activity [, ].
Q4: Have any in vivo studies been conducted on 5-Nitrothiophene-2-Carboxaldehyde derivatives?
A4: Yes, in vivo studies in a mouse model of malaria showed that specific 5-Nitrothiophene-2-Carboxaldehyde hydrazones displayed significant antimalarial activity, confirming their potential as lead compounds for further development [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-Oxatetracyclo[5.2.2.01,6.02,4]undecane](/img/structure/B54370.png)



